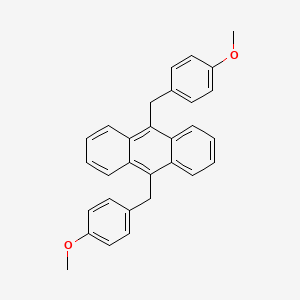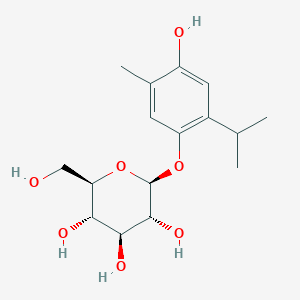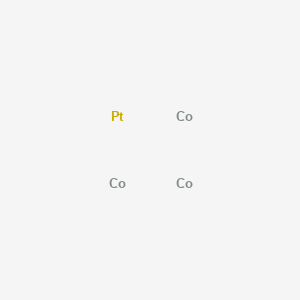
Cobalt;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt;platinum is a bimetallic compound that combines the properties of cobalt and platinum. This compound is known for its unique catalytic properties, making it highly valuable in various industrial and scientific applications. This compound compounds are often used in catalysis, particularly in reactions involving hydrogenation and oxidation. The combination of cobalt and platinum enhances the overall catalytic efficiency and stability, making it a preferred choice in many chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt;platinum compounds can be synthesized through various methods, including liquid-phase synthesis and impregnation techniques. One common method involves the reduction of cobalt and platinum salts using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution with a complexing agent like triethylamine to stabilize the nanoparticles. The mixture is then subjected to heat treatment to enhance the catalytic properties of the resulting compound .
Industrial Production Methods
In industrial settings, this compound catalysts are often produced using impregnation techniques. This involves impregnating a support material, such as silica or alumina, with cobalt and platinum precursors. The impregnated material is then dried and calcined at high temperatures to form the active catalytic sites. This method allows for the production of catalysts with high surface area and uniform distribution of the active metals .
化学反应分析
Types of Reactions
Cobalt;platinum compounds undergo various types of chemical reactions, including:
Oxidation: These compounds are effective catalysts for oxidation reactions, such as the oxidation of carbon monoxide to carbon dioxide.
Reduction: They are also used in hydrogenation reactions, where hydrogen is added to unsaturated organic compounds.
Substitution: this compound compounds can participate in substitution reactions, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include hydrogen gas for hydrogenation reactions and oxygen or air for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic activity and selectivity .
Major Products Formed
The major products formed from reactions catalyzed by this compound compounds depend on the specific reaction being carried out. For example, in hydrogenation reactions, the major products are typically saturated hydrocarbons, while in oxidation reactions, the products are often oxidized organic compounds such as alcohols, aldehydes, or carboxylic acids .
科学研究应用
Cobalt;platinum compounds have a wide range of scientific research applications, including:
Chemistry: They are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: These compounds are being explored for their potential use in biological systems, such as in the development of biosensors and imaging agents.
Medicine: this compound compounds are being investigated for their potential use in cancer therapy, particularly as agents for targeted drug delivery and imaging.
Industry: In industrial applications, this compound catalysts are used in processes such as the Fischer-Tropsch synthesis for the production of hydrocarbons from carbon monoxide and hydrogen
作用机制
The mechanism of action of cobalt;platinum compounds involves the interaction of the metal centers with reactant molecules. In catalytic reactions, the cobalt and platinum atoms provide active sites for the adsorption and activation of reactants. The unique electronic properties of the bimetallic compound facilitate the transfer of electrons, enhancing the overall catalytic activity. For example, in hydrogenation reactions, the platinum atoms facilitate the dissociation of hydrogen molecules, while the cobalt atoms assist in the subsequent hydrogenation of the substrate .
相似化合物的比较
Cobalt;platinum compounds can be compared with other bimetallic catalysts, such as:
Cobalt;nickel: Similar to this compound, cobalt;nickel compounds are used in hydrogenation and oxidation reactions. this compound compounds generally exhibit higher catalytic activity and stability.
Platinum;palladium: Platinum;palladium catalysts are also used in hydrogenation and oxidation reactions. While they offer high catalytic activity, this compound compounds are often preferred due to their cost-effectiveness and enhanced stability.
Ruthenium;cobalt: Ruthenium;cobalt compounds are used in various catalytic applications, but this compound compounds provide a better balance of activity and stability .
属性
CAS 编号 |
100329-54-2 |
|---|---|
分子式 |
Co3Pt |
分子量 |
371.88 g/mol |
IUPAC 名称 |
cobalt;platinum |
InChI |
InChI=1S/3Co.Pt |
InChI 键 |
VYSOWMYOMLJUSA-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Co].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082495.png)
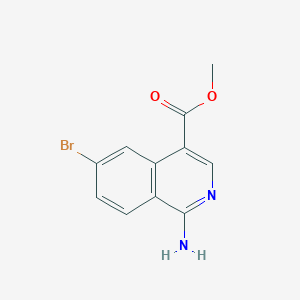
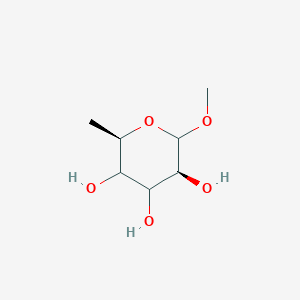
![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
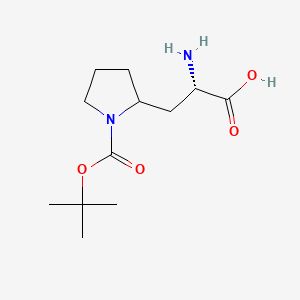
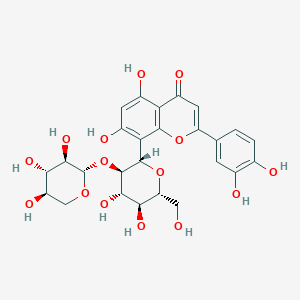
![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)

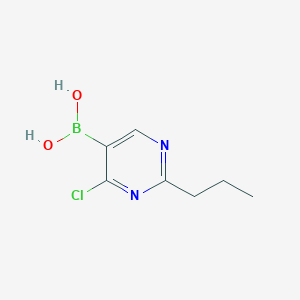
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)
